molecular formula C16H22O3 B1325885 Ethyl 7-(3-methylphenyl)-7-oxoheptanoate CAS No. 898751-54-7

Ethyl 7-(3-methylphenyl)-7-oxoheptanoate

Cat. No. B1325885
M. Wt: 262.34 g/mol
InChI Key: XDSSXIYWLOQJJH-UHFFFAOYSA-N
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Description

The compound is a derivative of phenethyl alcohol . Phenethyl alcohol is an aromatic alcohol used in a variety of applications including as a fragrance in soaps and perfumes, and as a flavoring agent in foods .

Scientific Research Applications

Synthesis and Antiproliferative Activity

Ethyl 7-(3-methylphenyl)-7-oxoheptanoate derivatives have been synthesized and evaluated for their antiproliferative activities. For example, the synthesis of compounds with adamantane fragments, such as 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate and 7-[(2-{[(2E)-2-(3,4-dimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, has shown that these compounds exhibit moderate cytotoxicity against human epithelial lung carcinoma cells A549 (Nurieva et al., 2015).

Chemical Synthesis Intermediate

Ethyl 7-chloro-2-oxoheptylate, an intermediate in the synthesis of cilastatin, has been synthesized through a four-step process starting from ethyl 2,2-diethoxyacetate. This synthesis pathway includes esterification, cyclization with 1,3-propanedithiol, and oxidation steps, leading to the title product with improved yield through process optimization (Chen Xin-zhi, 2006).

Hydrolysis Studies

The hydrolysis of methanesulfonate esters, including ethyl 2(S)-ethoxy-3-(4-hydroxyphenyl)propionate, has been studied to understand the pH dependence and selective removal of ester groups in pharmaceutical synthesis, highlighting the difference in hydrolysis rates between carboxylate and methanesulfonate esters (Chan et al., 2008).

Photophysicochemical Properties

Studies on zinc(II) and chloroindium(III) phthalocyanines bearing ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups have been conducted to synthesize and characterize novel compounds and investigate their photophysical and photochemical properties, contributing to the understanding of their potential applications in photodynamic therapy (Kuruca et al., 2018).

properties

IUPAC Name

ethyl 7-(3-methylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-3-19-16(18)11-6-4-5-10-15(17)14-9-7-8-13(2)12-14/h7-9,12H,3-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSSXIYWLOQJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645550
Record name Ethyl 7-(3-methylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(3-methylphenyl)-7-oxoheptanoate

CAS RN

898751-54-7
Record name Ethyl 7-(3-methylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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